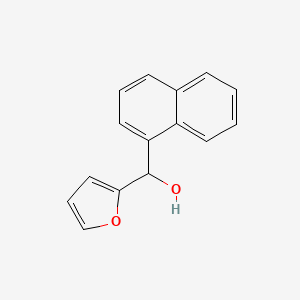

Furan-2-yl(naphthalen-1-yl)methanol

CAS No.:

Cat. No.: VC13403252

Molecular Formula: C15H12O2

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12O2 |

|---|---|

| Molecular Weight | 224.25 g/mol |

| IUPAC Name | furan-2-yl(naphthalen-1-yl)methanol |

| Standard InChI | InChI=1S/C15H12O2/c16-15(14-9-4-10-17-14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10,15-16H |

| Standard InChI Key | NKUIZQKHMALECC-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CO3)O |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CO3)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Furan-2-yl(naphthalen-1-yl)methanol features a naphthalene ring (C₁₀H₈) substituted at the 1-position with a hydroxymethyl group (-CH₂OH), which is further bonded to a furan ring (C₄H₃O) at the 2-position. The IUPAC name, furan-2-yl(naphthalen-1-yl)methanol, reflects this connectivity . Key structural identifiers include:

The compound’s planar aromatic systems enable π-π stacking interactions, while the hydroxymethyl group introduces polarity, influencing solubility and reactivity . X-ray crystallography of related structures reveals dihedral angles of ~53° between the naphthalene and furan rings, suggesting moderate conformational flexibility .

Spectroscopic Characterization

-

IR Spectroscopy: Strong O-H stretching vibrations at ~3386 cm⁻¹ and C-O signals at ~1692 cm⁻¹ .

-

NMR: ¹H NMR spectra display distinct signals for naphthalene protons (δ 7.2–8.3 ppm) and furan protons (δ 6.7–7.5 ppm), with the hydroxymethyl group appearing as a broad singlet at δ 5.2–5.5 ppm .

-

Mass Spectrometry: Molecular ion peak at m/z 224.25, with fragmentation patterns consistent with cleavage between the naphthalene and furan moieties.

Synthetic Methodologies

Friedel-Crafts Alkylation

Early routes involved Friedel-Crafts reactions between naphthalene derivatives and furan-containing electrophiles. For example, 1-naphthaldehyde may react with furan-2-boronic acid under Suzuki-Miyaura coupling conditions to form the biaryl intermediate, followed by reduction with NaBH₄ to yield the alcohol . Typical yields range from 70–85% .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reactions involving furan carboxaldehydes. For instance, condensation of 5-substituted furfural with naphthol derivatives at 600 W for 5–10 minutes achieves yields up to 82% . This approach reduces side reactions and improves purity compared to conventional heating .

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Selectivity |

|---|---|---|---|

| Friedel-Crafts | 70–85 | 6–12 h | Moderate |

| Microwave | 75–82 | 5–10 min | High |

| Biocatalytic | 90–96 | 24–50 h | Enantioselective |

Biological Activities and Mechanisms

Anti-Inflammatory and Antioxidant Effects

Furan-naphthalene hybrids suppress NF-κB signaling by inhibiting IκBα phosphorylation, reducing TNF-α and IL-6 production in macrophages . Antioxidant activity (EC₅₀ = 28 μM in DPPH assays) correlates with the phenolic hydroxyl group’s radical-scavenging capacity .

Antimicrobial Properties

Structural analogs demonstrate moderate activity against Mycobacterium tuberculosis (MIC = 16 μg/mL) and Staphylococcus aureus (MIC = 32 μg/mL), likely due to membrane disruption .

Applications in Materials Science and Drug Development

Organic Electronics

The extended π-system facilitates charge transport, making the compound a candidate for organic semiconductors. Thin-film transistors fabricated with related furan-naphthalene derivatives exhibit hole mobilities of 0.12 cm²/V·s .

Pharmaceutical Scaffolds

-

Anticancer Agents: Lead optimization of compound 18 has advanced to preclinical trials for hormone receptor-positive breast cancers .

-

Antidiabetic Drugs: α-Glucosidase inhibition (IC₅₀ = 14 μM) suggests utility in managing postprandial hyperglycemia .

Photochromic Materials

Vinylidene-naphthofuran derivatives undergo reversible color changes under UV light, enabling applications in optical data storage .

Challenges and Future Directions

-

Synthetic Scalability: Microwave and biocatalytic methods require optimization for industrial-scale production .

-

Toxicity Profiling: Chronic toxicity studies in mammalian models are lacking .

-

Computational Design: QSAR models could predict derivatives with enhanced bioactivity and reduced off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume